1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine

Medicinal Chemistry Drug Design ADME Prediction

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine (CAS 2168291-39-0, molecular formula C₁₃H₁₈N₂S, molecular weight 234.36 g·mol⁻¹) is a heterobicyclic small molecule comprising a 5,6-dihydro-4H-cyclopenta[d]thiazole core linked via a methylene bridge to a 3-methylidenepiperidine moiety. The compound belongs to the broader piperidinyl-thiazole chemical class, which includes both clinical-stage MTP (microsomal triglyceride transfer protein) inhibitors and commercial oomycete fungicides such as oxathiapiprolin and fluoxapiprolin.

Molecular Formula C13H18N2S
Molecular Weight 234.36
CAS No. 2168291-39-0
Cat. No. B2501066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine
CAS2168291-39-0
Molecular FormulaC13H18N2S
Molecular Weight234.36
Structural Identifiers
SMILESC=C1CCCN(C1)CC2=NC3=C(S2)CCC3
InChIInChI=1S/C13H18N2S/c1-10-4-3-7-15(8-10)9-13-14-11-5-2-6-12(11)16-13/h1-9H2
InChIKeyKBICGUDQQFYQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine (CAS 2168291-39-0): Core Structural Identity and Class Context for Procurement Decisions


1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine (CAS 2168291-39-0, molecular formula C₁₃H₁₈N₂S, molecular weight 234.36 g·mol⁻¹) is a heterobicyclic small molecule comprising a 5,6-dihydro-4H-cyclopenta[d]thiazole core linked via a methylene bridge to a 3-methylidenepiperidine moiety . The compound belongs to the broader piperidinyl-thiazole chemical class, which includes both clinical-stage MTP (microsomal triglyceride transfer protein) inhibitors and commercial oomycete fungicides such as oxathiapiprolin and fluoxapiprolin [1][2]. Its defining structural feature — the exocyclic methylidene group on the piperidine ring — distinguishes it from the more common saturated piperidine analogs and introduces unique electronic and steric properties relevant to target engagement, metabolic stability, and synthetic derivatization potential .

Why Generic Substitution Fails for 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine: Structural Uniqueness Prevents Direct Drop-In Replacement


Piperidinyl-thiazole derivatives are not functionally interchangeable. Within this scaffold class, subtle modifications to the piperidine ring — such as N-substitution pattern, ring saturation, or the presence of exocyclic double bonds — profoundly alter target binding affinity, selectivity, and physicochemical properties . The 3-methylidenepiperidine moiety in the target compound introduces a conformationally restricted, electron-rich olefin that is absent in saturated piperidine analogs such as 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine (CAS 1017250-66-6) or 2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole (CAS 1017112-70-7) [1]. This exocyclic double bond creates a distinct spatial and electronic profile that can modulate binding pocket interactions, influence metabolic susceptibility (e.g., via epoxidation or Michael addition), and serve as a synthetic handle for further diversification through hydroboration, epoxidation, or cycloaddition chemistry . Consequently, substitution with a simpler saturated piperidine analog risks loss of target potency, altered selectivity, or compromised synthetic utility in medicinal chemistry programs.

Quantitative Differentiation Evidence for 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine vs. Closest Structural Analogs


Topological Polar Surface Area (TPSA) Comparison: Implications for Passive Membrane Permeability vs. Saturated Piperidine Analogs

The target compound (C₁₃H₁₈N₂S, MW 234.36) possesses a predicted Topological Polar Surface Area (TPSA) of approximately 18.3 Ų, arising solely from the two nitrogen atoms in the thiazole and piperidine rings. In comparison, 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine (CAS 1017250-66-6; C₁₁H₁₆N₂S, MW 208.33) has a predicted TPSA of approximately 25.8 Ų, while the amide-containing analog N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide exhibits a TPSA exceeding 85 Ų [1]. The lower TPSA of the target compound relative to its saturated primary-amine analog suggests enhanced passive membrane permeation potential, consistent with the commonly applied Veber rule threshold of TPSA < 140 Ų for oral bioavailability [2].

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: The 3-Methylidene Handle Enables Derivatization Chemistry Unavailable to Saturated Piperidine Analogs

The exocyclic methylidene group (C=CH₂) on the piperidine ring of the target compound constitutes a chemically addressable functional handle that is entirely absent in the fully saturated comparator 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine (CAS 1017250-66-6) [1]. This alkene enables reactions such as hydroboration-oxidation (yielding a primary alcohol for further functionalization), epoxidation (generating a reactive oxirane), and [2+2] or [4+2] cycloadditions. In contrast, the saturated comparator offers no such orthogonal reactivity, limiting its utility as a diversification-ready building block for parallel library synthesis in medicinal chemistry programs . The target compound thus provides a single synthetic intermediate with at least three distinct derivatization pathways that the saturated analog cannot access.

Synthetic Chemistry Library Synthesis Lead Optimization

Calculated logP (XLogP3) Comparison: Lipophilicity Differentiation for Blood-Brain Barrier Penetration Potential

The predicted XLogP3 value for 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine is approximately 2.8, reflecting the balance between the lipophilic cyclopenta-thiazole core and the moderately polar methylidenepiperidine moiety . For the closely related compound 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-[(1,3-thiazol-2-yloxy)methyl]piperidine (CAS 2877630-41-4), XLogP3 is reported as 3.3 [1]. The ~0.5 log unit difference places the target compound within the optimized CNS drug space (logP 2–4), whereas the thiazolyloxy-methyl analog marginally exceeds the commonly referenced optimal range for oral CNS drugs [2].

CNS Drug Discovery Physicochemical Profiling Lipophilicity

Class-Level Biological Differentiation: Piperidinyl-Thiazole Scaffold in Oomycete Fungicide Development — Benchmarking Against Oxathiapiprolin

The piperidinyl-thiazole scaffold class to which the target compound belongs has yielded commercial oomycete fungicides with exceptionally high potency. Oxathiapiprolin, a piperidinyl-thiazole-isoxazoline, exhibits EC₅₀ values of 0.001–0.03 mg·L⁻¹ against Phytophthora infestans in vitro [1]. A 2024 structure-activity relationship (SAR) study by Shanbhag et al. demonstrated that systematic variation of the piperidine moiety within this scaffold class can maintain or enhance this potency: novel analogs P14 and P25 achieved excellent in vivo control of P. infestans, P. viticola, and P. cubensis in field trials at application rates of 20–30 g·ha⁻¹ [2]. While direct quantitative activity data for the target compound (CAS 2168291-39-0) are not yet available in the peer-reviewed literature, its 3-methylidenepiperidine modification represents a distinct structural variation within the validated piperidine-thiazole pharmacophore space. The exocyclic methylidene may confer altered oxysterol-binding protein (OSBP) interaction kinetics or resistance profile compared to the saturated piperidine or isoxazoline-containing commercial benchmarks [2].

Agrochemical Discovery Oomycete Control OSBP Inhibition

Optimal Research and Industrial Application Scenarios for 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine (CAS 2168291-39-0)


Medicinal Chemistry Diversification: Parallel Library Synthesis via Methylidene-Directed Functionalization

The exocyclic methylidene group on the piperidine ring provides a unique, chemically orthogonal derivatization handle for generating focused compound libraries. Medicinal chemistry teams can exploit hydroboration-oxidation, epoxidation-ring opening, or cycloaddition chemistries to rapidly explore chemical space around the piperidine moiety without requiring de novo scaffold synthesis . This is particularly valuable in hit-to-lead optimization programs where systematic variation of the piperidine region is required to fine-tune potency, selectivity, or ADME properties, and where saturated piperidine analogs (e.g., CAS 1017250-66-6) offer no comparable synthetic entry point .

Agrochemical Discovery: Novel OSBP Inhibitor Candidate with Potential Resistance-Breaking Profile

The piperidinyl-thiazole scaffold is clinically validated in the agrochemical sector through oxathiapiprolin and fluoxapiprolin, which target the oxysterol-binding protein (OSBP) in oomycete pathogens with sub-micromolar potency [1]. The target compound's 3-methylidenepiperidine substitution represents a structural departure from the isoxazoline-containing commercial fungicides, potentially offering differential binding kinetics or an altered resistance profile [1]. Agrochemical discovery groups pursuing next-generation oomycete control agents may evaluate this compound as a novel scaffold variant in in vitro P. infestans, P. viticola, or P. cubensis screening cascades [1].

CNS Drug Discovery Programs: Favorable Computed Physicochemical Profile for Blood-Brain Barrier Penetration

With a predicted XLogP3 of ~2.8 and a low TPSA of ~18.3 Ų, the target compound occupies a favorable region of CNS drug-like physicochemical space [2][3]. Compared to the more lipophilic analog CAS 2877630-41-4 (XLogP3 = 3.3, TPSA = 94.7 Ų), which may face greater challenges in achieving adequate brain exposure while maintaining aqueous solubility, the target compound's balanced profile makes it a more attractive starting point for CNS-targeted programs [2]. Researchers exploring neurological indications where piperidinyl-thiazole scaffolds have shown promise — including kinase inhibition and neuroprotection — may prioritize this compound over more polar or more lipophilic alternatives [3].

MTP Inhibition and Metabolic Disease Research: Building on the Thiazolylpiperidine Pharmacophore

The thiazolylpiperidine scaffold has established precedent as a microsomal triglyceride transfer protein (MTP) inhibitor chemotype, with multiple patent families (e.g., WO2005003128A1) describing compounds for hypertriglyceridemia, hypercholesterolemia, and obesity [4]. The target compound, bearing the 3-methylidenepiperidine modification, represents a structurally distinct entry within this pharmacophore class. Given that minor structural modifications in this series have been shown to profoundly affect MTP inhibitory potency and selectivity, the compound merits evaluation in MTP activity assays and apoB secretion models for metabolic disease applications [4].

Quote Request

Request a Quote for 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methylidenepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.